N-(diphenylmethyl)-4-(propan-2-yl)piperazine-1-carboxamide
Description
N-(diphenylmethyl)-4-(propan-2-yl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom of the piperazine ring, along with a propan-2-yl group and a carboxamide functional group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Properties
Molecular Formula |
C21H27N3O |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-benzhydryl-4-propan-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-17(2)23-13-15-24(16-14-23)21(25)22-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20H,13-16H2,1-2H3,(H,22,25) |
InChI Key |
PREYZPDJKZCNHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-4-(propan-2-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through the reaction of the piperazine ring with benzyl chloride in the presence of a base, such as sodium hydroxide.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through the alkylation of the piperazine ring with isopropyl bromide in the presence of a base, such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperazine derivative with an appropriate isocyanate, such as phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-4-(propan-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(diphenylmethyl)-4-(propan-2-yl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential pharmacological activities such as anti-inflammatory, analgesic, and antipsychotic effects.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Chemical Research: It is used as a reagent in chemical research to study its reactivity and to develop new synthetic methodologies.
Industrial Applications: The compound is used in the synthesis of other piperazine derivatives that have industrial applications, such as in the production of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-4-(propan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, which may contribute to its pharmacological effects. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(diphenylmethyl)-4-(methyl)piperazine-1-carboxamide
- N-(diphenylmethyl)-4-(ethyl)piperazine-1-carboxamide
- N-(diphenylmethyl)-4-(butyl)piperazine-1-carboxamide
Uniqueness
N-(diphenylmethyl)-4-(propan-2-yl)piperazine-1-carboxamide is unique due to the presence of the propan-2-yl group, which may influence its pharmacokinetic properties and biological activity. The specific combination of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique pharmacological effects compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
